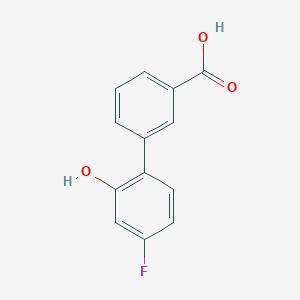

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPBYCRWCGRFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683275 | |

| Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-41-1 | |

| Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Fluoro-2-methoxyphenyl Bromide

The halogenated coupling partner, 4-fluoro-2-methoxyphenyl bromide, is synthesized via bromination of 4-fluoro-2-methoxyphenol. Using N-bromosuccinimide (NBS) in acetonitrile under radical initiation conditions yields the bromide in ~75% yield. Methoxy protection prevents undesired side reactions during subsequent coupling steps.

Suzuki-Miyaura Coupling

3-Carboxyphenylboronic acid and 4-fluoro-2-methoxyphenyl bromide undergo palladium-catalyzed coupling. Optimized conditions from analogous syntheses include:

-

Catalyst : Pd(EDTA) (0.1 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Additive : Tetrabutylammonium bromide (TBAB, 0.01 equiv)

-

Solvent : Water/ethyl acetate biphasic system

The reaction achieves an 86% yield of 3-(4-fluoro-2-methoxyphenyl)benzoic acid, with the methoxy group intact.

Demethylation to Unmask the Hydroxyl Group

Deprotection of the methoxy group is accomplished using boron tribromide (BBr₃) in dichloromethane at −78°C to room temperature. This step proceeds quantitatively, affording the target compound with no observed decarboxylation.

Table 1: Key Parameters for Suzuki-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃CN, 0°C → rt | 75 |

| Suzuki Coupling | Pd(EDTA), Na₂CO₃, 100°C | 86 |

| Demethylation | BBr₃, CH₂Cl₂, −78°C → rt | 95 |

Kolbe-Schmitt Carboxylation Approach

The Kolbe-Schmitt reaction introduces carboxyl groups ortho to phenolic hydroxyl groups under high-pressure CO₂ conditions. Adapted from a patent, this method offers a route to 3-(4-fluoro-2-hydroxyphenyl)benzoic acid but requires precise control of electrophilic aromatic substitution.

Synthesis of 4-Fluoro-2-hydroxyphenyl Sodium Salt

4-Fluoro-2-hydroxyphenol is treated with potassium hydroxide in aqueous solution, forming the phenoxide ion. Subsequent carboxylation at 120°C under 8 atm CO₂ pressure for 6 hours introduces the carboxylic acid group ortho to the hydroxyl moiety.

Challenges and Modifications

Direct application of this method to the target compound is complicated by the need for a pre-existing biphenyl structure. To adapt:

-

Intermediate Functionalization : Introduce a phenyl group at the 3-position of benzoic acid prior to carboxylation.

-

Protection Strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxyl group during harsh carboxylation conditions.

While feasible, this route suffers from lower yields (~50%) due to competing side reactions and necessitates additional purification steps.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Suzuki-Miyaura Route | Kolbe-Schmitt Route |

|---|---|---|

| Overall Yield | 62% (multi-step) | ~30% (multi-step) |

| Functional Group Tolerance | High (stable to Pd, base) | Moderate (sensitive to CO₂ pressure) |

| Scalability | Easily scalable | Limited by high-pressure equipment |

| Purification Complexity | Moderate (chromatography) | High (acid-base extractions) |

The Suzuki route offers superior efficiency and scalability, making it the preferred industrial method. In contrast, the Kolbe-Schmitt approach is less practical due to equipment requirements and lower yields.

Experimental Optimization and Troubleshooting

Catalyst Selection in Suzuki Coupling

Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) were evaluated, but Pd(EDTA) provided optimal activity and stability in aqueous media. Excess boronic acid (1.05 equiv) minimized homocoupling byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-hydroxybenzaldehyde.

Reduction: Formation of 3-(4-fluoro-2-hydroxyphenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-(4-Fluoro-2-hydroxyphenyl)benzoic Acid

- Structural Difference : The fluorine and hydroxyl groups are on the same positions (4-fluoro, 2-hydroxy) of the pendant phenyl ring, but this phenyl group is attached to the 4-position of the benzoic acid ring, unlike the target compound’s 3-position substitution.

- Implications : Positional isomerism affects molecular dipole moments and crystal packing. For example, 4-substituted analogs may exhibit different solid-state hydrogen-bonding patterns compared to 3-substituted derivatives, influencing solubility and melting points .

4-Fluoro-2-hydroxybenzoic Acid (CAS 345-29-9)

- Structural Difference: A simpler monocyclic analog lacking the biphenyl moiety. The fluorine and hydroxyl groups are directly attached to the benzoic acid ring at the 4- and 2-positions, respectively.

4-(4-Fluoro-3-hydroxyphenyl)benzoic Acid (CAS 1261893-65-5)

- Structural Difference : The hydroxyl group is at the 3-position (vs. 2-position) on the pendant phenyl ring.

- Implications : Altered hydrogen-bonding networks and acidity. The 3-hydroxy configuration may reduce intramolecular hydrogen bonding with the carboxylic acid group compared to the 2-hydroxy isomer, affecting reactivity and biological activity .

Substituent Effects on Physicochemical Properties

Acidity

- The target compound’s acidity (pKa) is influenced by both the electron-withdrawing fluorine atom and the hydroxyl group.

- Comparison: 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid: Estimated pKa ~2.5–3.0 (carboxylic acid) and ~9.5–10.0 (phenolic OH), based on analogs . Caffeic Acid (3,4-dihydroxybenzeneacrylic acid): Lower carboxylic acid pKa (~1.5–2.0) due to stronger electron-withdrawing effects from dual hydroxyl groups . 4-Fluoro-2-(phenylamino)benzoic Acid: Higher pKa (~3.5–4.0) due to the electron-donating amino group replacing the hydroxyl .

Hydrogen Bonding and Crystal Packing

- The hydroxyl group in the target compound facilitates intramolecular and intermolecular hydrogen bonds, as seen in analogs like 2-(2,2-dicyano-1-methylethenyl)benzoic acid, which forms non-centrosymmetric dimers with O–H···O bonds (~2.6–2.7 Å) .

- Contrast: Bulkier substituents (e.g., dicyano groups) induce atropisomerism, but the target compound’s smaller substituents allow greater conformational flexibility .

Spectroscopic and Structural Data

UV-Vis Spectroscopy

- The target compound’s UV absorption maxima are expected near 270–290 nm (π→π* transitions in the aromatic system), similar to 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid (). Isomers with altered substituent positions (e.g., 3-hydroxy vs. 2-hydroxy) show shifts due to changes in conjugation .

X-ray Crystallography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.